

# Preclinical Profile of OK-1035: A Selective DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available preclinical data on OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is based on a foundational study that first characterized the compound's activity.

## **Core Findings**

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been identified as a selective inhibitor of DNA-PK.[1] Kinetic analyses have revealed that OK-1035 functions in an ATP-competitive manner to inhibit the activity of this key enzyme in the DNA damage response pathway.[1]

### **Quantitative Data Summary**

The following table summarizes the key quantitative findings from the initial characterization of OK-1035.



| Parameter   | Value    | Target Enzyme                                | Substrate(s)         | Notes                                                                                         |
|-------------|----------|----------------------------------------------|----------------------|-----------------------------------------------------------------------------------------------|
| IC50        | 8 μΜ     | DNA-PK                                       | Synthetic<br>Peptide | This concentration resulted in 50% inhibition of DNA-PK activity.                             |
| Selectivity | >50-fold | DNA-PK vs.<br>Seven Other<br>Protein Kinases | Not Specified        | OK-1035 was significantly more potent against DNA-PK compared to a panel of other kinases.[1] |

### **Mechanism of Action**

OK-1035 exerts its inhibitory effect on DNA-PK, a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By competing with ATP for the kinase domain of DNA-PK, OK-1035 effectively blocks the phosphorylation of downstream targets.[1] One such critical substrate is the tumor suppressor protein p53.[1] The inhibition of p53 phosphorylation by DNA-PK can have significant implications for cell cycle control and apoptosis following DNA damage.





Click to download full resolution via product page

Caption: Mechanism of OK-1035 action on the DNA-PK signaling pathway.



### **Experimental Protocols**

The following outlines the key experimental approaches used in the initial characterization of OK-1035, based on the available literature.

#### In Vitro Kinase Assay:

- Objective: To determine the inhibitory activity and selectivity of OK-1035.
- Enzyme: Purified DNA-dependent protein kinase (DNA-PK).
- Substrates:
  - A synthetic peptide consensus sequence for DNA-PK.
  - Recombinant human wild-type p53 protein.[1]
- Inhibitor: OK-1035 at varying concentrations.
- Method: The phosphorylation of the substrates by DNA-PK in the presence and absence of OK-1035 was measured. The IC50 value was determined as the concentration of OK-1035 required to inhibit 50% of the DNA-PK activity.[1]
- Selectivity Panel: The inhibitory effect of OK-1035 was tested against seven other unspecified protein kinases to assess its selectivity.[1]

#### Kinetic Analysis:

- Objective: To elucidate the mechanism of inhibition.
- Method: The kinase assay was performed with varying concentrations of both ATP and OK-1035.
- Analysis: The data was analyzed using standard enzyme kinetic models to determine the nature of the inhibition (e.g., competitive, non-competitive). The results indicated an ATPcompetitive mechanism.[1]





#### Click to download full resolution via product page

Caption: Workflow for the initial preclinical evaluation of OK-1035.

Note: This guide is based on limited publicly available information. Further in-depth preclinical evaluation, including in vivo efficacy, pharmacokinetic, and toxicology studies, would be required for the comprehensive characterization of OK-1035 for any potential therapeutic development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. OK-1035, a selective inhibitor of DNA-dependent protein kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of OK-1035: A Selective DNA-PK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b030491#preclinical-studies-of-ok-1035]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com